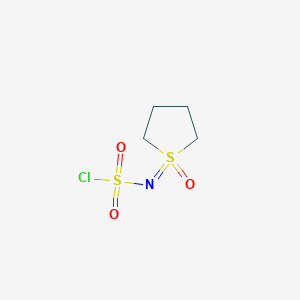
4-iodothiophene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodothiophene-3-carbonitrile (also known as 4-ITC) is a heterocyclic organic compound that has been studied extensively in recent years due to its unique properties and potential applications. 4-ITC has been found to possess a wide range of physical and chemical properties, including high solubility in a variety of organic solvents, low toxicity, and low volatility. Moreover, 4-ITC has been shown to exhibit various biological activities, such as antifungal, antibacterial, and antiviral effects. This has led to its use in various research and clinical applications, including drug development and drug delivery, as well as in the diagnosis and treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
In recent years, 4-ITC has been the subject of numerous scientific research studies due to its unique properties and potential applications. 4-ITC has been studied for its potential use in drug delivery, as well as in the diagnosis and treatment of various diseases. It has also been studied for its potential use in the development of new materials with enhanced properties. Additionally, 4-ITC has been studied for its potential use in the synthesis of new organic compounds, as well as for its potential use in catalysis and as a reagent for other chemical reactions.
Wirkmechanismus
The exact mechanism of action of 4-ITC is still not fully understood, but it is believed to involve the formation of a covalent bond between the 4-ITC molecule and the target molecule. This covalent bond is believed to be responsible for the various biological activities of 4-ITC, such as its antifungal, antibacterial, and antiviral effects. Additionally, it is believed that the covalent bond formed between the 4-ITC molecule and the target molecule is responsible for the enhanced properties that 4-ITC can confer to various materials.
Biochemical and Physiological Effects
4-ITC has been found to possess various biochemical and physiological effects, including antifungal, antibacterial, and antiviral activities. Additionally, 4-ITC has been found to exhibit anti-inflammatory and analgesic effects, as well as to possess antioxidant activity. Moreover, 4-ITC has been found to possess the ability to induce apoptosis in various cell types, as well as to inhibit the growth of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-ITC in laboratory experiments offers many advantages, including its high solubility in a variety of organic solvents, low toxicity, and low volatility. Additionally, 4-ITC has been found to possess various biological activities, such as antifungal, antibacterial, and antiviral effects, which can be useful in various research applications. However, there are also some limitations to the use of 4-ITC in laboratory experiments, such as its potential for toxicity and the difficulty in obtaining large quantities of the compound.
Zukünftige Richtungen
Despite its potential applications, there are still many unanswered questions regarding the use of 4-ITC in various research and clinical applications. For example, further research is needed to better understand the exact mechanism of action of 4-ITC and its various biological effects. Additionally, further research is needed to develop more efficient and cost-effective methods for the synthesis of 4-ITC. Additionally, further research is needed to explore the potential use of 4-ITC in the development of new materials with enhanced properties, as well as in the synthesis of new organic compounds. Finally, further research is needed to explore the potential use of 4-ITC in the diagnosis and treatment of various diseases.
Synthesemethoden
4-ITC can be synthesized in a variety of ways, including the use of thiophene-3-carbonitrile (T-3CN) as the starting material. The most commonly used method involves the use of an acid-catalyzed reaction between T-3CN and iodine in an organic solvent. This reaction is typically carried out at temperatures ranging from 0-50°C, and yields 4-ITC in high yields. Other methods for the synthesis of 4-ITC include the use of palladium-catalyzed reactions and the use of thiophene-3-carbonyl chloride (T-3COCl) as the starting material.
Eigenschaften
IUPAC Name |
4-iodothiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2INS/c6-5-3-8-2-4(5)1-7/h2-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUQKKCVNSIRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)I)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2INS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodothiophene-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate](/img/structure/B6600076.png)
![tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate](/img/structure/B6600079.png)
![2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B6600087.png)






![tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate](/img/structure/B6600135.png)



![ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6600173.png)